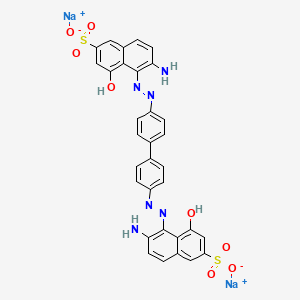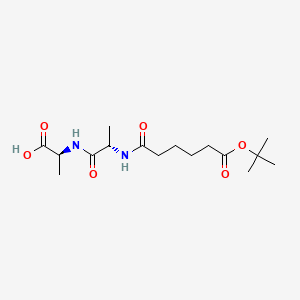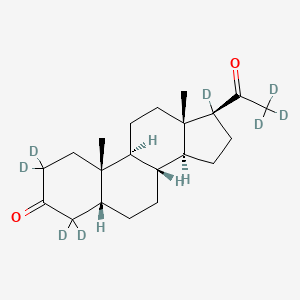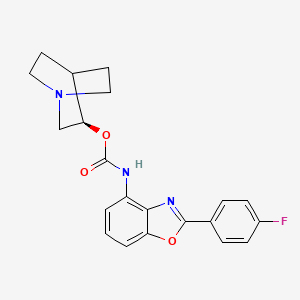
Dabigatran ethyl ester-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran ethyl ester-d3 (hydrochloride) is a deuterium-labeled derivative of dabigatran etexilate, a direct thrombin inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of dabigatran. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled dabigatran etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation. The process starts with [2H5] bromobenzene and proceeds through several intermediate compounds to yield [2H7] dabigatran etexilate .
Industrial Production Methods: Industrial production of dabigatran ethyl ester-d3 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yield and purity through controlled reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Dabigatran ethyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with deuterium-labeled counterparts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterium-labeled intermediates and the final product, [2H7] dabigatran etexilate .
Applications De Recherche Scientifique
Dabigatran ethyl ester-d3 (hydrochloride) is extensively used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dabigatran.
Metabolism Studies: Understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Investigating potential interactions with other drugs.
Clinical Research: Evaluating the safety and efficacy of dabigatran in various clinical settings.
Mécanisme D'action
Dabigatran ethyl ester-d3 (hydrochloride) acts as a direct thrombin inhibitor. It is hydrolyzed to the active form, dabigatran, which binds to thrombin and prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include thrombin and various factors in the coagulation cascade .
Comparaison Avec Des Composés Similaires
Dabigatran etexilate: The non-deuterated form of the compound.
Rivaroxaban: Another direct oral anticoagulant.
Apixaban: A direct factor Xa inhibitor.
Comparison: Dabigatran ethyl ester-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. Compared to rivaroxaban and apixaban, dabigatran directly inhibits thrombin, whereas the others inhibit factor Xa .
Propriétés
Formule moléculaire |
C27H30ClN7O3 |
|---|---|
Poids moléculaire |
539.0 g/mol |
Nom IUPAC |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H/i2D3; |
Clé InChI |
FHWBKCGBULSVFO-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N.Cl |
SMILES canonique |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
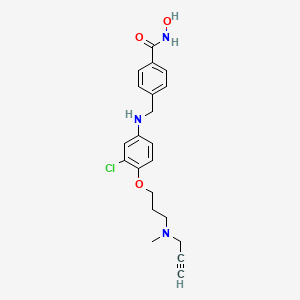
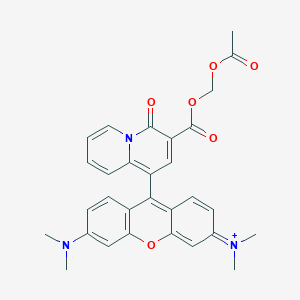


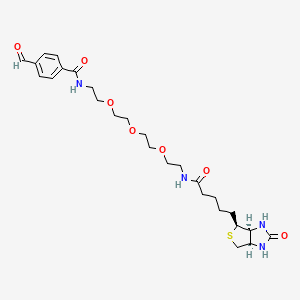
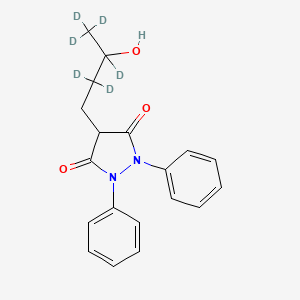
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
